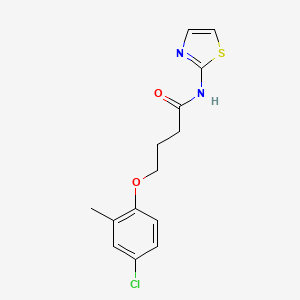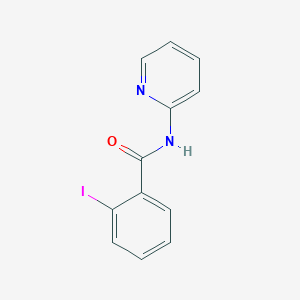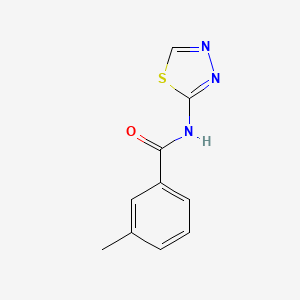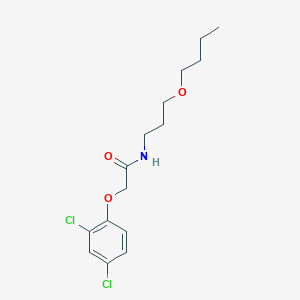
4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, a thiazole ring, and a butanamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiazole with an appropriate acylating agent.
Coupling Reaction: The final step involves the coupling of the chlorinated phenoxy intermediate with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Chlorination: Using catalysts to enhance the efficiency of the chlorination step.
Automated Synthesis: Employing automated systems to control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide: Lacks the methyl group on the phenoxy ring.
4-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide: Contains a bromine atom instead of chlorine.
4-(4-chloro-2-methylphenoxy)-N-(1,3-oxazol-2-yl)butanamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15ClN2O2S |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-9-11(15)4-5-12(10)19-7-2-3-13(18)17-14-16-6-8-20-14/h4-6,8-9H,2-3,7H2,1H3,(H,16,17,18) |
Clave InChI |
LSKFTRPGHYTULW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B11173185.png)


![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173208.png)
![1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11173211.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11173224.png)
![Propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B11173234.png)
![1-cyclohexyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173236.png)

![1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11173257.png)
![4-[(2-ethylbutanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11173283.png)
![3,4,5-trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173287.png)

![3-[(2-methylpropanoyl)amino]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11173290.png)
